Decanoyl-coa

Vue d'ensemble

Description

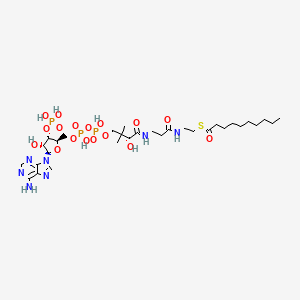

Decanoyl-coenzyme A (CoA) is a thioester of decanoic acid and CoA . It inhibits the activity of citrate synthase (CS) and glutamate dehydrogenase (GDH) in mitochondria isolated from rat brain . It also binds the fatty acid metabolism regulator protein (FadR) promoter in E. coli . It is produced during isomerase-dependent β-oxidation of oleic acid in isolated rat heart mitochondria .

Synthesis Analysis

Decanoyl-CoA is a substrate for acyltransferase and is a substrate for human liver glycine-N-acylase . It is also a primer for the fatty acid elongation system in Mycobacterium smegmat . The specificity of yeast fatty-acid synthetase with respect to the “priming” substrate. Decanoyl-CoA and derivatives as “primers” of fatty-acid synthesis in vitro .

Molecular Structure Analysis

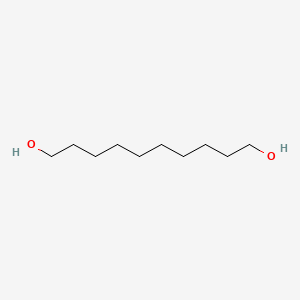

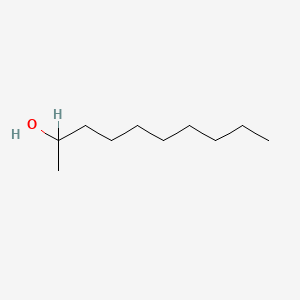

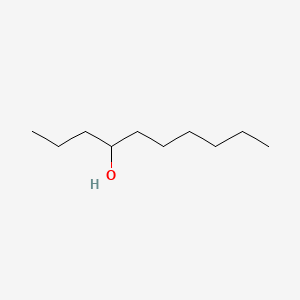

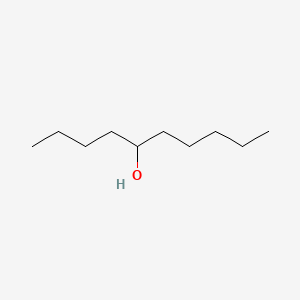

Decanoyl-CoA has a molecular formula of C31H54N7O17P3S . Its average mass is 921.783 Da and its monoisotopic mass is 921.250977 Da .

Chemical Reactions Analysis

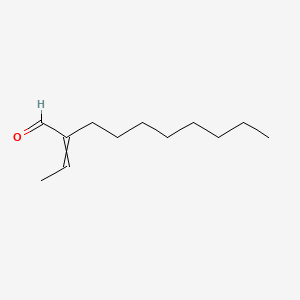

Decanoyl-CoA is involved in the beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA . This process involves four enzymatic steps starting with MCAD CoA dehydrogenase (Medium Chain) activity, followed by the enoyl-CoA hydratase activity of crotonase, the 3-hydroxyacyl-CoA dehydrogenase activity of the short chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), and completed by the ketoacyl-CoA thiolase activity .

Physical And Chemical Properties Analysis

Decanoyl-CoA has a density of 1.7±0.1 g/cm3 . Its molar refractivity is 204.4±0.5 cm3 . It has 24 H bond acceptors and 10 H bond donors . It has 28 freely rotating bonds .

Applications De Recherche Scientifique

Summary of the Application

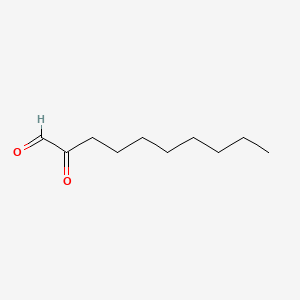

Decanoyl-CoA is used in the fermentation process of decanoic acid biocatalysis to synthesize trans-2-decenoic acid using an engineered Escherichia coli constructed in the laboratory . Trans-2-decenoic acid has a wide range of applications, including those in medicine, food, and health care .

Methods of Application or Experimental Procedures

The fermentation process was optimized by evaluating the early-stage culture and the effect of the seed liquid culture time, culture temperature, inoculum amount, induction temperature, dissolution effects of the substrate solvent, metal ions, and substrate loading on the titer of trans-2-decenoic acid . A Box–Behnken design (BBD) was used for response surface testing .

Results or Outcomes

The optimal fermentation process was as follows: Seed culture time of 20 h, culture temperature of 37 C, inoculation amount of 1%, induction temperature of 30 C, substrate flow of 0.15 g/L, inducer concentration of 5.60 g/L, and MnCl2 concentration of 0.10 mM . Under these conditions, the average production of trans-2-decenoic acid was 1.982 ± 0.110 g/L .

2. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Variants

Summary of the Application

Decanoyl-CoA is used as a substrate in the study of medium-chain acyl-CoA dehydrogenase (MCAD) variants . MCAD catalyzes the first step of mitochondrial beta-oxidation for medium-chain acyl-CoAs .

Methods of Application or Experimental Procedures

Eighteen mutations were separately cloned into the human ACADM gene, heterologously overexpressed in Escherichia coli, and functionally characterized by using different substrates, molecular chaperones, and measured at different temperatures .

Results or Outcomes

This study identified variants that only moderately affect the MCAD protein in vitro, such as Y42H, E18K, and R6H, in contrast to the remaining 15 mutants . These three mutants display residual octanoyl-CoA oxidation activities in the range of 22 % to 47 % .

3. Production of Trans-2-Decenoyl-CoA

Summary of the Application

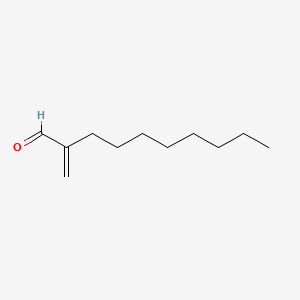

Decanoyl-CoA is used in the biocatalytic process to generate trans-2-decenoyl-CoA . This compound is a key intermediate in the production of various bioactive compounds and pharmaceuticals .

Methods of Application or Experimental Procedures

The process involves the use of an enzyme called PpFadE, which has a broad substrate specificity . This enzyme prefers fatty acyl CoA molecules with a chain length of 14 carbon atoms for catalyzing the dehydrogenation of decanoyl-CoA to generate trans-2-decenoyl-CoA .

Results or Outcomes

The process successfully produced trans-2-decenoyl-CoA, providing a basis for further research on the fermentation process of the biocatalytic decanoic acid synthesis of trans-2-decenoic acid .

4. Study of Medium-chain Acyl-Coenzyme A Dehydrogenase (MCAD) Variants

Summary of the Application

Decanoyl-CoA is used as a substrate in the study of medium-chain acyl-CoA dehydrogenase (MCAD) variants . MCAD catalyzes the first step of mitochondrial beta-oxidation for medium-chain acyl-CoAs .

Methods of Application or Experimental Procedures

Acyl-CoA oxidation assays were performed additionally to octanoyl-CoA with decanoyl-CoA (C10:0), and lauroyl-CoA (C12:0) with the wild type and all mutant proteins . The thermal stability of mutant and wild-type protein was examined at 37 °C and 41 °C .

Results or Outcomes

This study identified variants that only moderately affect the MCAD protein in vitro . These mutants display residual octanoyl-CoA oxidation activities in the range of 22 % to 47 % .

3. Production of Trans-2-Decenoyl-CoA

Summary of the Application

Decanoyl-CoA is used in the biocatalytic process to generate trans-2-decenoyl-CoA . This compound is a key intermediate in the production of various bioactive compounds and pharmaceuticals .

Methods of Application or Experimental Procedures

The process involves the use of an enzyme called PpFadE, which has a broad substrate specificity . This enzyme prefers fatty acyl CoA molecules with a chain length of 14 carbon atoms for catalyzing the dehydrogenation of decanoyl-CoA to generate trans-2-decenoyl-CoA .

Results or Outcomes

The process successfully produced trans-2-decenoyl-CoA, providing a basis for further research on the fermentation process of the biocatalytic decanoic acid synthesis of trans-2-decenoic acid .

4. Study of Medium-chain Acyl-Coenzyme A Dehydrogenase (MCAD) Variants

Summary of the Application

Decanoyl-CoA is used as a substrate in the study of medium-chain acyl-CoA dehydrogenase (MCAD) variants . MCAD catalyzes the first step of mitochondrial beta-oxidation for medium-chain acyl-CoAs .

Methods of Application or Experimental Procedures

Acyl-CoA oxidation assays were performed additionally to octanoyl-CoA with decanoyl-CoA (C10:0), and lauroyl-CoA (C12:0) with the wild type and all mutant proteins . The thermal stability of mutant and wild-type protein was examined at 37 °C and 41 °C .

Results or Outcomes

This study identified variants that only moderately affect the MCAD protein in vitro . These mutants display residual octanoyl-CoA oxidation activities in the range of 22 % to 47 % .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKJPHSEFDPYDB-HSJNEKGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925532 | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

921.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decanoyl-coa | |

CAS RN |

1264-57-9 | |

| Record name | Decanoyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.